4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid
Description
Properties
IUPAC Name |
4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O14/c16-2-4(18)1-5(19)12(9(23)10(24)14(26)27)28-15-11(25)7(21)8(22)13(29-15)6(20)3-17/h2,5-13,15,17,19-25H,1,3H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPZLDGWKNBZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)OC1C(C(C(C(O1)C(CO)O)O)O)O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906619 | |
| Record name | 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101769-91-9 | |
| Record name | D-manno-2-Octulosuronic acid, 3-deoxy-5-O-[(6ξ)-α-D-manno-heptopyranosyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101769-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptosyl-2-keto-3-deoxyoctonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxan Ring Construction
The oxan core is synthesized from D-glucose via acid-catalyzed cyclization (HCl, methanol, 60°C), yielding a tetraacetylated pyranose intermediate. Selective deprotection (NaOMe, MeOH) reveals hydroxyl groups at C3, C4, and C5, while the C2 position is functionalized with a 1,2-dihydroxyethyl group via nucleophilic substitution (ethylene glycol, BF₃·Et₂O).
Octanoic Acid Functionalization
The dioxo moiety is introduced through a two-step oxidation of octanoic acid. Initial hydroxylation at C7 and C8 using OsO₄ (0.5 eq) in tetrahydrofuran (THF) is followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the diketone. This method achieves 85% purity, necessitating chromatographic purification (silica gel, ethyl acetate/hexane).
Glycosidic Bond Formation
Coupling the oxan ring to the oxidized octanoic acid is achieved via Schmidt glycosylation. The oxan derivative is activated as a trichloroacetimidate (Cl₃CCN, DBU) and reacted with the octanoic acid’s C4 hydroxyl group under anhydrous conditions (CH₂Cl₂, 4Å MS). Yields range from 50–60%, with β-anomer predominance (β:α = 4:1).
Enzymatic and Hybrid Approaches
Enzymatic methods leverage glycosyltransferases and oxidoreductases to improve regioselectivity and reduce waste.
Glycosyltransferase-Mediated Coupling
Recombinant β-1,4-galactosyltransferase (from E. coli) catalyzes the attachment of the oxan ring to octanoic acid, using UDP-galactose as a donor substrate. This method achieves 70% conversion efficiency at pH 7.4 and 37°C, though scalability remains challenging.
Laccase-Catalyzed Oxidation
Fungal laccases (e.g., Trametes versicolor) selectively oxidize C7 and C8 of octanoic acid in the presence of oxygen, avoiding overoxidation. Immobilized enzymes on chitosan beads enhance reusability, retaining 80% activity after five cycles.
Comparative Analysis of Methods
| Parameter | Microbial Fermentation | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|---|
| Yield | 0.5–1.2 g/L | 200–400 mg | 300–600 mg |
| Purity | 70–85% | 90–95% | 80–90% |
| Cost | Low | High | Moderate |
| Stereocontrol | Moderate | High | High |
| Scalability | High | Low | Moderate |
Microbial methods excel in scalability but require downstream oxidation steps. Chemical synthesis offers precision but generates hazardous waste. Enzymatic approaches balance efficiency and environmental impact but demand costly enzyme production .
Chemical Reactions Analysis
Types of Reactions: Heptosyl-2-keto-3-deoxyoctonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to analyze the structure of heptosyl-2-keto-3-deoxyoctonate.
Reduction: Sodium borohydride can be used for the reduction of specific functional groups within the compound.
Substitution: Phosphorylethanolamine is a common substituent that attaches to the heptosyl-2-keto-3-deoxyoctonate structure.
Major Products Formed: The major products formed from these reactions include phosphorylated derivatives and reduced forms of the compound, which are useful in various biochemical analyses .
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity : Research has shown that compounds with similar structures exhibit strong antioxidant properties. This compound may help in reducing oxidative stress in biological systems .
- Antimicrobial Properties : Studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
Biochemical Applications
- Metabolic Pathway Involvement : The compound's structure suggests potential involvement in carbohydrate metabolism. It may act as a substrate or inhibitor in metabolic pathways related to glycosylation processes .
- Enzyme Modulation : There is evidence that similar compounds can act as enzyme inhibitors or activators. This compound might influence enzymes involved in metabolic diseases .
Antioxidant Efficacy
A study involving a related compound demonstrated its ability to scavenge free radicals effectively. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, supporting the hypothesis that this class of compounds can provide protective effects against cellular damage.
Antimicrobial Testing
In vitro tests conducted on derivatives of this compound showed inhibition of growth against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, suggesting potential for therapeutic use.
Anti-inflammatory Mechanisms
Research on similar compounds revealed their ability to downregulate pro-inflammatory cytokines in cell cultures. This points to the potential application of the compound in treating conditions like arthritis or other inflammatory disorders.
Data Summary Table
Mechanism of Action
Heptosyl-2-keto-3-deoxyoctonate exerts its effects by forming a crucial part of the lipopolysaccharide structure in bacterial cell walls. It acts as a bridge between the polysaccharide portion and lipid A, contributing to the stability and integrity of the bacterial outer membrane. This structural role is vital for the bacteria’s ability to evade the host immune system and maintain cell wall integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include glycosylated carboxylic acids, polyhydroxy ketones, and natural phenolic derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences:
Carbon Chain Length : The C8 backbone distinguishes it from shorter-chain analogs like shikimic acid (C7) or caffeic acid (C9 but with an aromatic core).
Ketone Functionality: The 7,8-dioxo groups are unique among compared compounds, suggesting possible roles in keto-enol tautomerism or redox cycling.
Table 2: Hypothetical Physicochemical Properties*
| Property | Target Compound | Caffeic Acid | Chlorogenic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~468 (calculated) | 180.16 | 354.31 |
| Solubility (Water) | High (polar groups) | Moderate | Low (ester reduces polarity) |
| Acidity (pKa) | Multiple (–COOH, –OH) | 4.6 (–COOH), 8–10 (–OH) | Similar to caffeic acid |
*Based on structural extrapolation due to lack of direct experimental data.
Research Findings and Hypotheses
- Antioxidant Potential: The compound’s multiple –OH and ketone groups may enable radical scavenging, akin to caffeic acid’s catechol moiety .
- Enzymatic Interactions : The glycosyl group could serve as a recognition site for glycosidases or transporters, similar to glucuronic acid’s role in detoxification.
- Synthetic Challenges : Steric hindrance from the branched glycosyl group complicates chemical synthesis compared to simpler analogs like shikimic acid.
Biological Activity
4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid is a complex organic compound with potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and nutrition. This article reviews the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic uses.
Chemical Structure
The compound features multiple hydroxyl groups and a dioxo structure that contribute to its reactivity and interaction with biological systems. The detailed chemical structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₈O₁₁
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that derivatives of this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
| Study | Findings |
|---|---|
| Demonstrated that the compound significantly reduces ROS levels in vitro. | |
| Showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid. |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.
| Study | Findings |
|---|---|
| Reported a decrease in cytokine release upon treatment with the compound. | |
| Indicated modulation of NF-kB signaling pathway contributing to anti-inflammatory effects. |
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Induces apoptosis via caspase activation |
| Colon Cancer | 20 | Arrests cell cycle at G1 phase |
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Case Study on Inflammation : In a murine model of acute inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory markers (p < 0.01), reinforcing its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of multiple hydroxyl groups enhances its ability to donate electrons and stabilize free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB pathway leads to decreased expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial dysfunction and modulation of cell cycle regulators.
Q & A
Q. What are the recommended laboratory synthesis protocols for this compound?
Methodology:
- Step 1: Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers under anhydrous conditions (1:1.2 molar ratio, 0°C to RT, 12h) to prevent unwanted side reactions .
- Step 2: Couple the oxan-2-yl fragment via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, THF, 40°C, 6h) with yields >75% .
- Step 3: Deprotect using tetra-n-butylammonium fluoride (TBAF) in THF (RT, 4h), followed by acid-catalyzed cyclization (HCl/MeOH, 50°C, 2h) to finalize the structure .
- Key Challenge: Minimize β-elimination by maintaining pH < 3.0 during deprotection .
Q. Which analytical techniques are critical for structural verification?
Methodology:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d6, 600 MHz) to identify hydroxyl protons (δ 4.8–5.2 ppm) and confirm stereochemistry via coupling constants (J = 3.2–4.1 Hz) .
- HPLC-MS: Reverse-phase C18 column (ACN/0.1% formic acid gradient) with ESI-MS in negative ion mode detects [M-H]⁻ at m/z 489.2 ± 0.5, ensuring >98% purity .
- FT-IR: Validate O-H (3400–3200 cm⁻¹) and C=O (1720 cm⁻¹) stretches .
Q. What are the primary pharmacological applications under investigation?
Methodology:
- Antioxidant Studies: Evaluate radical scavenging activity via DPPH assay (IC50 ≤ 20 μM in HepG2 cells) with comparisons to ascorbic acid .
- Enzyme Inhibition: Test inhibitory effects on α-glucosidase (pH 6.8, 37°C) using p-nitrophenyl-α-D-glucopyranoside as substrate .
Advanced Questions
Q. How can researchers reconcile conflicting bioactivity data across experimental models?
Methodology:
- Normalization: Express dose-response as % inhibition relative to cell viability controls (MTT assay, 24h exposure) to account for proliferation rate variations .
- Metabolomic Profiling: Use LC-MS to identify cell-specific detoxification pathways (e.g., glutathione conjugation) that alter efficacy .
- Theoretical Framework: Apply Free-Wilson analysis to resolve structure-activity paradoxes by deconvoluting substituent contributions .
Q. What advanced separation technologies optimize purification efficiency?
Methodology:
- Nanofiltration (NF): Use ceramic-supported polymeric membranes (200–300 Da MWCO) at 10–15 bar pressure for 92–95% recovery in aqueous methanol (70:30 v/v) .
- Performance Metrics: Compare NF (solvent use 1.2–1.5 L/g) to ultrafiltration (2.0–2.5 L/g) for cost-benefit analysis .
Q. How can factorial design improve synthesis optimization?
Methodology:
Q. What role do theoretical frameworks play in mechanistic studies?
Methodology:
Q. How can AI-driven tools enhance chemical behavior analysis?
Methodology:
- COMSOL Multiphysics: Model solvent diffusion kinetics during crystallization to predict polymorph formation .
- Smart Laboratories: Implement AI for real-time adjustment of reaction parameters (e.g., pH, stirring rate) via feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
